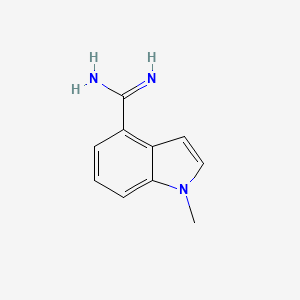
1-甲基-1H-吲哚-4-甲酰胺
描述
“1-methyl-1H-indole-4-carboximidamide” is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is a solid substance with a molecular weight of 173.22 .
Molecular Structure Analysis
The molecular structure of “1-methyl-1H-indole-4-carboximidamide” is represented by the InChI code1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12) . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms. Physical And Chemical Properties Analysis
“1-methyl-1H-indole-4-carboximidamide” is a solid substance . Its molecular weight is 173.22 . More specific physical and chemical properties are not available in the retrieved data.科学研究应用
Antiviral Applications
1-methyl-1H-indole-4-carboximidamide: and its derivatives have shown promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of compounds that can interact with viral proteins, potentially leading to new antiviral drugs.
Anti-inflammatory and Analgesic Properties
Some indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib, indicating their potential as new therapeutic agents for pain and inflammation management .
Anticancer Research
Indole derivatives are being explored for their anticancer properties. The indole nucleus is a common feature in many synthetic drug molecules, which can bind with high affinity to multiple receptors, aiding in the development of new cancer treatments .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the fight against bacterial infections. Research into these compounds could lead to the creation of new antibiotics, addressing the growing concern of antibiotic resistance .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone responsible for the regulation of plant growth. The study of indole derivatives like 1-methyl-1H-indole-4-carboximidamide could provide insights into the development of new agricultural chemicals that promote plant growth or protect crops from diseases .
Neurological Disorders
Indole compounds have been associated with the treatment of neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of drugs targeting the central nervous system .
作用机制
未来方向
属性
IUPAC Name |
1-methylindole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBVYXULKWYNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




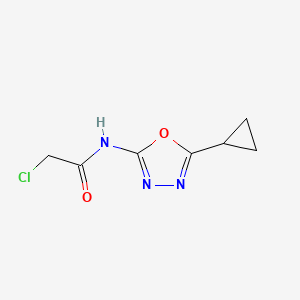
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)

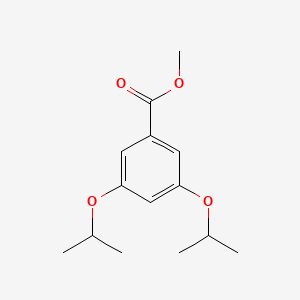
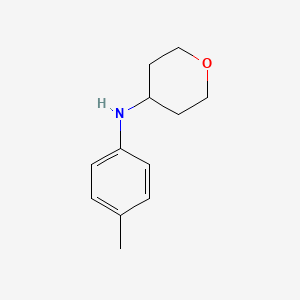
![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
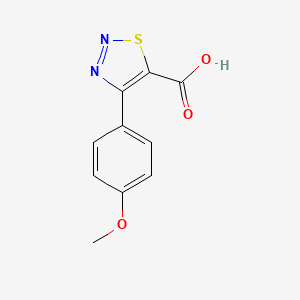

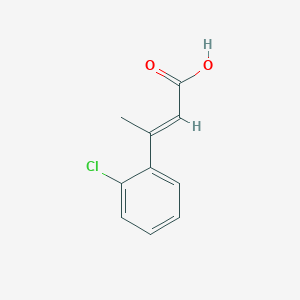


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)